An In-depth Technical Guide to 3-Methyl-6-hepten-1-yn-3-ol: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to 3-Methyl-6-hepten-1-yn-3-ol: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-6-hepten-1-yn-3-ol, a versatile bifunctional building block in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's chemical and physical properties, detailed protocols for its synthesis, and an exploration of its reactivity, particularly in transition metal-catalyzed cyclization reactions. Furthermore, this guide elucidates the potential of 3-Methyl-6-hepten-1-yn-3-ol as a key intermediate in the synthesis of complex molecular architectures, including natural products and pharmacologically active molecules.
Introduction: The Strategic Value of a Bifunctional Building Block
3-Methyl-6-hepten-1-yn-3-ol, with the chemical formula C₈H₁₂O, is a propargylic alcohol that also incorporates a terminal alkene.[1] This unique 1,6-enyne structure endows the molecule with a rich and versatile reactivity profile, making it a valuable scaffold for the construction of complex cyclic and acyclic systems.[1] The presence of a hydroxyl group adjacent to a carbon-carbon triple bond, coupled with a distant double bond, allows for a range of selective transformations, positioning this compound as a strategic starting material in synthetic organic chemistry.[1] This guide will delve into the core chemical properties of this molecule and provide practical, field-proven insights into its synthesis and application.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in a laboratory setting. While experimentally determined data for some properties of 3-Methyl-6-hepten-1-yn-3-ol are not extensively reported in the literature, a combination of computed data and spectroscopic information provides a solid foundation for its characterization.
Physical Properties
The following table summarizes the key physical properties of 3-Methyl-6-hepten-1-yn-3-ol. It is important to note that many of these values are computationally derived and should be used as a guide.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [1][3] |
| Molecular Weight | 124.18 g/mol | [1][3] |
| CAS Number | 51193-99-8 | [3] |
| IUPAC Name | 3-methylhept-6-en-1-yn-3-ol | [3] |
| Calculated XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 3 | [3] |
Note: Boiling point, density, and solubility data are not consistently available from experimental sources and should be determined empirically for specific applications.
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 3-Methyl-6-hepten-1-yn-3-ol.
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Infrared (IR) Spectroscopy: The IR spectrum of 3-Methyl-6-hepten-1-yn-3-ol is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), alkyne (C≡C-H and C≡C), and alkene (C=C and =C-H) functional groups. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[4]
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-OH stretch: A broad band in the region of 3300-3600 cm⁻¹
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≡C-H stretch: A sharp band around 3300 cm⁻¹
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C≡C stretch: A weak band around 2100-2260 cm⁻¹
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C=C stretch: A band around 1640-1680 cm⁻¹
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=C-H stretch: A band around 3010-3095 cm⁻¹
-
-
Predicted ¹H NMR Chemical Shifts:
-
CH₃ (C3): ~1.4 ppm (singlet)
-
-CH₂- (C4): ~1.7 ppm (triplet)
-
-CH₂- (C5): ~2.2 ppm (quartet)
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=CH₂ (C7): ~5.0-5.2 ppm (multiplet)
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-CH= (C6): ~5.8 ppm (multiplet)
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≡C-H (C1): ~2.5 ppm (singlet)
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-OH: Variable, broad singlet
Predicted ¹³C NMR Chemical Shifts:
-
CH₃ (C3): ~25-30 ppm
-
-CH₂- (C4): ~40-45 ppm
-
-CH₂- (C5): ~28-33 ppm
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=CH₂ (C7): ~115 ppm
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-CH= (C6): ~138 ppm
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-C(OH)- (C3): ~65-70 ppm
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≡C-H (C1): ~70-75 ppm
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-C≡ (C2): ~85-90 ppm
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-
Mass Spectrometry (MS): The mass spectrum of 3-Methyl-6-hepten-1-yn-3-ol can be found in the NIST Chemistry WebBook.[4] The molecular ion peak (M⁺) would be observed at m/z = 124. Fragmentation patterns would likely involve the loss of a methyl group (m/z = 109), a water molecule (m/z = 106), or cleavage of the alkyl chain.
Synthesis of 3-Methyl-6-hepten-1-yn-3-ol
The most direct and common route for the synthesis of 3-Methyl-6-hepten-1-yn-3-ol is the Grignard reaction, which involves the nucleophilic addition of an acetylide to a ketone.[1] This method is highly effective for forming the carbon-carbon bond between the alkyne and the tertiary alcohol carbon.
Grignard Reaction Protocol
This protocol details the synthesis of 3-Methyl-6-hepten-1-yn-3-ol from the commercially available starting materials, 5-hexen-2-one and a source of ethynylmagnesium bromide.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 3-Methyl-6-hepten-1-yn-3-ol.
Step-by-Step Methodology:
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Preparation of Ethynylmagnesium Bromide:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings (1.2 equivalents).
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Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
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Add a solution of ethyl bromide (1.2 equivalents) in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.
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Once the Grignard reagent is formed, bubble acetylene gas through the solution to form ethynylmagnesium bromide.
-
-
Grignard Addition to 5-Hexen-2-one:
-
Cool the solution of ethynylmagnesium bromide to 0 °C in an ice bath.
-
Add a solution of 5-hexen-2-one (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
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Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, an inert atmosphere is crucial to prevent their decomposition.
-
Anhydrous Solvents: The use of anhydrous THF is essential as any water present will quench the Grignard reagent.
-
Controlled Addition at Low Temperature: The addition of the ketone to the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and minimize side reactions.
-
Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction and protonates the alkoxide intermediate to form the desired alcohol without causing unwanted side reactions that can occur with stronger acids.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of 3-Methyl-6-hepten-1-yn-3-ol makes it a versatile substrate for a variety of powerful synthetic transformations, most notably transition metal-catalyzed cyclization reactions.
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[5][6] The intramolecular version of this reaction is particularly powerful for the construction of bicyclic ring systems. 3-Methyl-6-hepten-1-yn-3-ol is an ideal substrate for the intramolecular Pauson-Khand reaction.
Reaction Mechanism:
Caption: Simplified mechanism of the Pauson-Khand reaction.
Experimental Protocol (General):
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Complex Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-Methyl-6-hepten-1-yn-3-ol (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or toluene).
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equivalents) and stir at room temperature until the alkyne-cobalt complex formation is complete (indicated by a color change).
-
-
Cyclization:
-
Heat the reaction mixture to reflux or add a promoter such as N-methylmorpholine N-oxide (NMO).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
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Enyne Metathesis
Enyne metathesis is another powerful transition metal-catalyzed reaction that can be employed with 3-Methyl-6-hepten-1-yn-3-ol to form cyclic dienes.[1] Ruthenium-based catalysts, such as the Grubbs catalysts, are commonly used for this transformation.
Reaction Pathway:
Caption: Ring-closing enyne metathesis of 3-Methyl-6-hepten-1-yn-3-ol.
Applications in Drug Development and Natural Product Synthesis
The cyclic and bicyclic structures readily accessible from 3-Methyl-6-hepten-1-yn-3-ol are common motifs in a wide range of natural products and pharmacologically active molecules. While specific examples detailing the direct use of this exact compound are sparse in readily available literature, its structural class is of significant interest. The cyclopentenone core generated from the Pauson-Khand reaction, for instance, is a key feature in prostaglandins and other bioactive compounds. Similarly, the diene systems produced via enyne metathesis are versatile intermediates for Diels-Alder reactions, a cornerstone of complex molecule synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Methyl-6-hepten-1-yn-3-ol. A material safety data sheet (MSDS) should be consulted before use.[2]
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Hazards: May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.[2]
-
First Aid:
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
3-Methyl-6-hepten-1-yn-3-ol is a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, particularly in the realm of transition metal-catalyzed cyclizations. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its key reactions. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of this and similar 1,6-enyne systems opens up a wealth of possibilities for the efficient construction of complex molecular architectures.
References
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Pauson–Khand reaction - Wikipedia. (URL: [Link])
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Pauson-Khand Reaction - Organic Chemistry Portal. (URL: [Link])
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3-Methyl-6-hepten-1-yn-3-ol | C8H12O - PubChem. (URL: [Link])
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3-Methyl-6-hepten-1-yn-3-ol - NIST WebBook. (URL: [Link])
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Chemical Properties of 3-Methyl-6-hepten-1-yn-3-ol (CAS 51193-99-8) - Cheméo. (URL: [Link])
- Aldrich 323322 - • SAFETY DATA SHEET. (URL not available in search results)
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The Intermolecular Pauson-Khand Reaction - University of Windsor. (URL: [Link])
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Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC - NIH. (URL: [Link])
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1-phenyl-1-penten-4-yn-3-ol - Organic Syntheses Procedure. (URL: [Link])
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5-methyl-5-hexen-2-one - Organic Syntheses Procedure. (URL: [Link])
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Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method - Odinity. (URL: [Link])
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